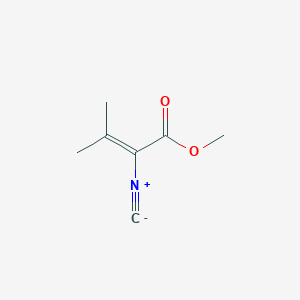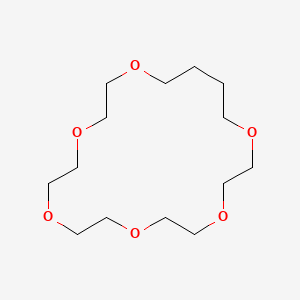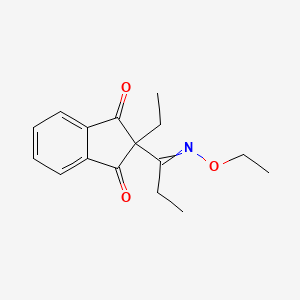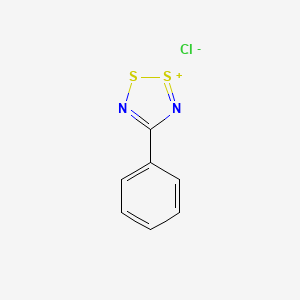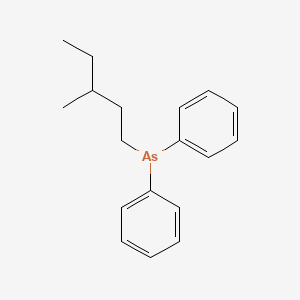
(3-Methylpentyl)(diphenyl)arsane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methylpentyl)(diphenyl)arsane is an organoarsenic compound characterized by the presence of a 3-methylpentyl group and two phenyl groups attached to an arsenic atom. This compound is part of a broader class of organoarsenic compounds, which have diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylpentyl)(diphenyl)arsane typically involves the reaction of diphenylarsine chloride with 3-methylpentylmagnesium bromide in an anhydrous ether solution. The reaction proceeds via a nucleophilic substitution mechanism, where the Grignard reagent attacks the arsenic center, displacing the chloride ion. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3-Methylpentyl)(diphenyl)arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides or other higher oxidation state species.
Reduction: Reduction reactions can convert the compound to lower oxidation state arsenic species.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are employed for substitution reactions.
Major Products Formed
Oxidation: Arsenic oxides and hydroxides.
Reduction: Lower oxidation state arsenic compounds.
Substitution: Various substituted diphenylarsane derivatives.
Scientific Research Applications
(3-Methylpentyl)(diphenyl)arsane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the semiconductor industry for the synthesis of organoarsenic compounds used in electronic devices.
Mechanism of Action
The mechanism of action of (3-Methylpentyl)(diphenyl)arsane involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or altering their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Triphenylarsine: Contains three phenyl groups attached to arsenic.
Diphenylarsine chloride: Contains two phenyl groups and a chloride attached to arsenic.
Methylarsine: Contains a methyl group attached to arsenic.
Uniqueness
(3-Methylpentyl)(diphenyl)arsane is unique due to the presence of the 3-methylpentyl group, which imparts distinct chemical and physical properties compared to other organoarsenic compounds
Properties
CAS No. |
63866-86-4 |
|---|---|
Molecular Formula |
C18H23As |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
3-methylpentyl(diphenyl)arsane |
InChI |
InChI=1S/C18H23As/c1-3-16(2)14-15-19(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,16H,3,14-15H2,1-2H3 |
InChI Key |
OPLJTOATTARHAB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC[As](C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


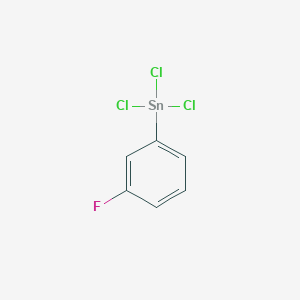
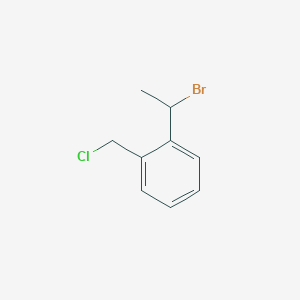
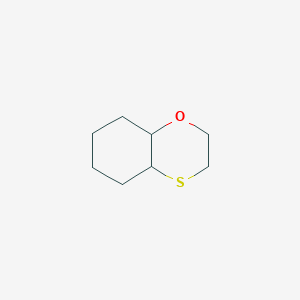

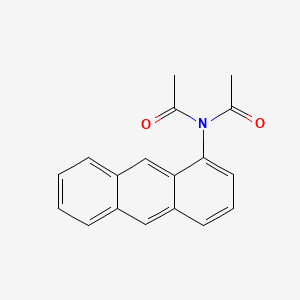
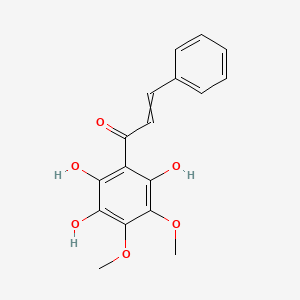

![N-[(Furan-2-yl)methyl]-N-methylhydrazinecarboxamide](/img/structure/B14498437.png)
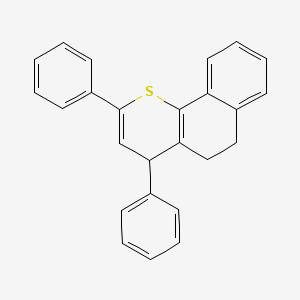
![S-[4-(Hexyloxy)phenyl] 4-butylbenzene-1-carbothioate](/img/structure/B14498460.png)
